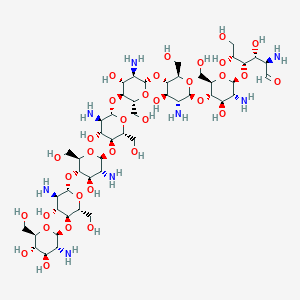
(3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol is a complex organic compound characterized by its unique stereochemistry and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol can be achieved through several methods. One common approach involves the use of chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity. For instance, a lipase-mediated resolution protocol can be employed to obtain the desired stereoisomer with high enantiomeric excess .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) for epoxidation, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles like sodium azide under suitable conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, epoxidation of the compound can yield epoxides, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis and catalysis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a model compound for investigating the mechanisms of enzyme-catalyzed reactions.
Medicine: Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, the compound may act as an inhibitor of certain enzymes, thereby modulating their activity and affecting downstream processes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol include other stereoisomers and analogs with different substituents. Examples include (3S,4R)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol and (3R,4S)-3-methoxy-4-methylaminopyrrolidine .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H24O6 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
(3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol |
InChI |
InChI=1S/C13H24O6/c1-8(2)17-12-10(14)11(15)13(16,19-12)18-9-6-4-3-5-7-9/h8-12,14-16H,3-7H2,1-2H3/t10-,11+,12?,13?/m0/s1 |
Clave InChI |
NWVAYVOSDCOXGZ-ZFDZMSFRSA-N |
SMILES isomérico |
CC(C)OC1[C@H]([C@H](C(O1)(O)OC2CCCCC2)O)O |
SMILES canónico |
CC(C)OC1C(C(C(O1)(O)OC2CCCCC2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Hydroxymethyl)phenoxy]butanoic acid](/img/structure/B12847592.png)
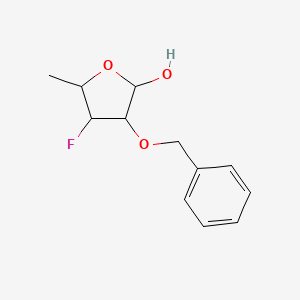
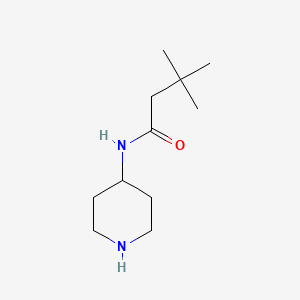
![1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol](/img/structure/B12847608.png)
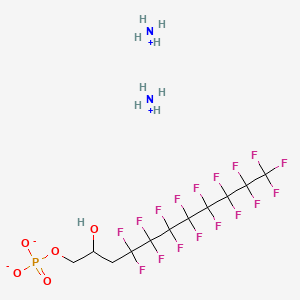
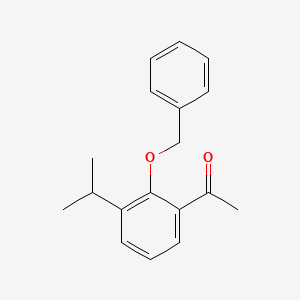
![4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide](/img/structure/B12847635.png)
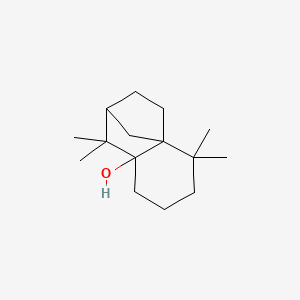
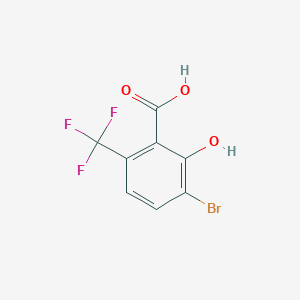
![(S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride](/img/structure/B12847654.png)
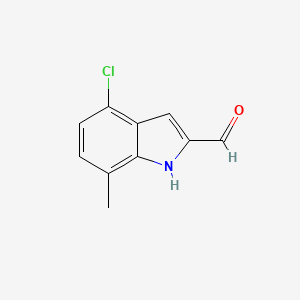
![5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847674.png)
